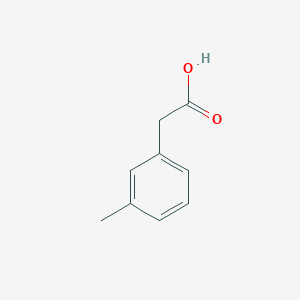

3-Methylphenylacetic acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'acide m-tolylacétique peut être synthétisé par diverses méthodes. Une méthode courante implique l'alkylation de Friedel-Crafts du toluène avec l'acide chloroacétique en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium. La réaction se déroule comme suit :

[ \text{C}_6\text{H}_5\text{CH}_3 + \text{ClCH}_2\text{COOH} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)\text{CH}_2\text{COOH} + \text{HCl} ]

Méthodes de production industrielle

Dans les milieux industriels, l'acide m-tolylacétique est produit à plus grande échelle en utilisant des voies de synthèse similaires, mais optimisées pour des rendements plus élevés et une rentabilité accrue. Les conditions de réaction sont soigneusement contrôlées pour garantir la pureté et la qualité du produit final.

Analyse Des Réactions Chimiques

Morpholine-Mediated Cyclization

A patented method ( ) describes the synthesis of 3-methylphenylacetic acid derivatives via morpholine/sulfur catalysis:

-

Reagents : Methylphenylacetic acid isomers, morpholine, sulfur, methanol, sodium hydroxide, mineral acids

-

Conditions : Reflux (6–8 hrs), activated carbon decolorization, recrystallization with ethanol

-

Yields : 70–75% for o-/m-/p-methylphenylacetic acid isomers (melting points: 88–93°C)

Nitric Acid/Acetic Anhydride System

A direct nitration method ( ) produces 2-methyl-3-nitrophenylacetic acid:

-

Reagents : 2-Methylphenylacetic acid, 98% HNO₃, acetic anhydride, CH₂Cl₂

-

Conditions : 0°C, 2-hour reaction, pH adjustment with HCl

-

Yield : 61.4% (confirmed via IR, NMR, and MS analysis)

Table 2: Nitration Reaction Parameters

| Parameter | Value |

|---|---|

| Molar Ratio (Acid:HNO₃) | 1:1.50 |

| Reaction Temperature | 0–5°C |

| Solvent | Dichloromethane |

| Product Purity | >99% (HPLC) |

Cerium-Catalyzed Photoreaction

Under blue light (465 nm) and air, this compound undergoes decarboxylation to form hydroperoxides or ketones ( ):

-

Catalyst : CeCl₃ with NaOAc

-

Products :

-

Hydroperoxide (94% yield with base)

-

1-Phenylethanone (22% yield without base)

-

Reaction Pathway:

-

Key Factor : Base presence dictates selectivity (NaOAc favors hydroperoxide; lutidine shifts to ketone).

Fungal Metabolism

This compound acts as a secondary metabolite in Aspergillus sydowii ():

-

Role : Involved in fungal nitrogen metabolism via phenylacetyl-CoA intermediates.

-

Outcome : Potential ammonia detoxification through CoA conjugation.

Anti-Inflammatory/Analgesic Derivatives

4-Hydroxy-3-methylphenylacetic acid (structural analog) is used to develop NSAID precursors ( ):

-

Reactions : Esterification, amidation

-

Applications : COX-2 inhibition, prostaglandin synt

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Methylphenylacetic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its role in drug development is significant due to its structural similarities to other bioactive molecules.

Case Study: Synthesis of Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that modifications to this compound can enhance its efficacy against specific pathogens, making it a valuable scaffold in medicinal chemistry .

| Compound | Activity | Reference |

|---|---|---|

| This compound derivative A | Moderate antimicrobial | |

| This compound derivative B | High antimicrobial |

Food Science Applications

The compound has been detected in various food sources, including chicken and pork, making it a potential biomarker for dietary intake. Its presence can indicate the consumption of specific animal products, which is useful for nutritional studies and food safety assessments.

Case Study: Dietary Biomarker Research

A study explored the use of this compound as a biomarker for meat consumption. Urine samples from participants were analyzed to establish correlations between dietary intake and metabolite levels, demonstrating its potential as a reliable indicator .

Biochemical Applications

As a secondary metabolite, this compound plays roles in various biochemical pathways. It has been studied for its involvement in plant hormone activity and metabolic processes related to phenylalanine metabolism.

Case Study: Metabolic Pathway Analysis

Research has shown that this compound influences nitrogen metabolism through the formation of phenylacetyl-CoA, which is crucial for detoxifying ammonia in metabolic disorders. This highlights its significance in understanding metabolic pathways in both plants and animals .

Mécanisme D'action

The mechanism of action of m-Tolylacetic acid involves its interaction with specific molecular targets and pathways. As an intermediate in organic synthesis, it participates in various chemical reactions that lead to the formation of desired products. The carboxyl group (-COOH) in m-Tolylacetic acid plays a crucial role in its reactivity, allowing it to undergo oxidation, reduction, and substitution reactions.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide phénylacétique : Structure similaire mais sans le groupe méthyle sur le cycle aromatique.

Acide p-tolylacétique : Structure similaire mais le groupe méthyle est en position para au lieu de la position méta.

Acide o-tolylacétique : Structure similaire mais le groupe méthyle est en position ortho au lieu de la position méta.

Unicité

L'acide m-tolylacétique est unique en raison de la position du groupe méthyle sur le cycle aromatique, ce qui influence sa réactivité chimique et ses propriétés. Cette différence de position peut entraîner des variations dans les types de réactions qu'il subit et les produits formés.

Activité Biologique

3-Methylphenylacetic acid, also known as m-tolylacetic acid, is an aromatic carboxylic acid with the molecular formula and a molecular weight of approximately 150.18 g/mol. This compound is a derivative of toluene and is found in trace amounts in certain foods such as chicken, duck, and pork. Its biological activity has garnered interest due to its potential roles in metabolism and antimicrobial properties.

Metabolism and Biomarker Potential

This compound is produced as a metabolite in the body, particularly through the metabolism of phenylalanine. It has been explored as a potential biomarker for dietary intake, especially related to the consumption of specific meats like chicken and pork. Studies have shown that its presence in urine can indicate recent consumption of these foods, although further validation is necessary to establish its reliability as a biomarker .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It may interact with microbial enzymes or cellular structures, suggesting potential applications in pharmacology. The exact mechanisms through which it exerts these effects are still under investigation, but its role as a secondary metabolite implies it may have ecological functions, such as defense against pathogens .

Plant Hormone Activity

As a secondary metabolite, this compound may influence plant growth and development. While its effects are generally less potent than primary auxins like indole-3-acetic acid, it has been suggested that this compound could play a role in plant hormone activity, potentially affecting physiological processes such as cell elongation and division .

Case Studies and Experimental Data

A number of studies have been conducted to explore the biological activities of this compound:

- Study on Metabolites : Research has indicated that this compound can be produced by fungi such as Aspergillus sydowii, highlighting its role in fungal metabolism .

- Antimicrobial Activity : In vitro studies have demonstrated that this compound can inhibit the growth of certain bacteria, although the specific pathways remain to be fully elucidated .

- Plant Growth Regulation : Experiments assessing the effects of various aromatic acids on plant growth have suggested that this compound may enhance growth under specific conditions, although more comprehensive studies are needed to confirm these findings .

Summary of Key Findings

| Aspect | Details |

|---|---|

| Chemical Structure | Aromatic carboxylic acid; C9H10O2 |

| Molecular Weight | Approximately 150.18 g/mol |

| Biological Roles | Potential biomarker for dietary intake; antimicrobial properties; influence on plant hormones |

| Metabolic Pathways | Involved in phenylalanine metabolism; produced by fungi |

Propriétés

IUPAC Name |

2-(3-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-3-2-4-8(5-7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMPSRSMBJLKKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211147 | |

| Record name | m-Tolylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methylphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002222 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

621-36-3 | |

| Record name | (3-Methylphenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Tolylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 621-36-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Tolylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-tolylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-TOLYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF4FNN5J9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002222 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

62 °C | |

| Record name | 3-Methylphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002222 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the metabolic fate of 3-Methylphenylacetic acid in microbial systems?

A1: While the provided research papers don't directly investigate the metabolism of this compound, they offer valuable insights into the biotransformation of structurally similar compounds. For instance, the study on the biotransformation of methylphenylacetonitriles by Aspergillus sydowii CBMAI 934 suggests that fungal systems could potentially modify this compound. Further research is needed to elucidate the specific metabolic pathways involved.

Q2: The paper discusses the importance of the hydroxyl group at the C-4 position of the benzene ring for 4-Hydroxyphenylacetic acid 1-hydroxylase activity. Does the presence of a methyl group at the C-3 position, as in this compound, affect this enzyme's activity?

A2: The research by Blakley et al. highlights the crucial role of the hydroxyl group at the C-4 position for substrate recognition and binding to 4-Hydroxyphenylacetic acid 1-hydroxylase. While the paper doesn't directly investigate the impact of a methyl group at the C-3 position, it suggests that modifications on the benzene ring can significantly influence the enzyme's activity. It's plausible that the presence of a methyl group at the C-3 position could alter the binding affinity or sterically hinder the interaction with the enzyme, thereby affecting its activity. Further experimental validation is required to confirm these hypotheses.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.